molecular formula C12H13N2O3P B12009035 Diphenoxyphosphorylhydrazine CAS No. 33862-44-1

Diphenoxyphosphorylhydrazine

Cat. No.: B12009035
CAS No.: 33862-44-1
M. Wt: 264.22 g/mol
InChI Key: OTRWTWZSLKFJGX-UHFFFAOYSA-N
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Description

This analysis focuses on comparative structural, toxicological, and functional aspects with similar compounds.

Properties

CAS No.

33862-44-1

Molecular Formula

C12H13N2O3P

Molecular Weight

264.22 g/mol

IUPAC Name

diphenoxyphosphorylhydrazine

InChI

InChI=1S/C12H13N2O3P/c13-14-18(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H,13H2,(H,14,15)

InChI Key

OTRWTWZSLKFJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(NN)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenoxyphosphorylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphoryl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

    Reaction Setup: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent oxidation.

    Reagents: Diphenylphosphoryl chloride and hydrazine hydrate are used as the primary reagents.

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

    Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the initial addition, the temperature is gradually raised to room temperature and maintained for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity. Continuous monitoring and automation are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diphenoxyphosphorylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or phosphates.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include phosphoryl derivatives, hydrazine derivatives, and substituted phosphates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Diphenoxyphosphorylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It is employed in the study of enzyme inhibition and as a probe for biochemical pathways involving phosphoryl transfer.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of diphenoxyphosphorylhydrazine involves its interaction with molecular targets through its phosphoryl and hydrazine groups. These interactions can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The compound can also participate in phosphoryl transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share functional or structural similarities with diphenoxyphosphorylhydrazine:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications/Properties References
1,2-Diphenylhydrazine C₁₂H₁₂N₂ 184.24 Hydrazine, two phenyl groups Intermediate in dye synthesis; studied for carcinogenicity and hematotoxicity
Diphenylphosphoryl Azide C₁₂H₁₀N₃O₃P 275.20 Phosphoryl, azide, phenoxy Peptide coupling agent (e.g., Staudinger reaction); thermal instability
Phenylhydrazine C₆H₈N₂ 108.14 Hydrazine, single phenyl group Precursor for pharmaceuticals and agrochemicals; hemolytic agent at high doses
Diphenyl Phosphate C₁₂H₁₁O₄P 250.19 Phosphate ester, two phenyls Flame retardant; plasticizer

Structural Insights :

  • Hydrazine vs. Phosphate/Phosphoryl : Hydrazine derivatives (e.g., 1,2-diphenylhydrazine) exhibit reactivity toward carbonyl groups, while phosphoryl/phosphates (e.g., diphenylphosphate) are more stable and used in industrial applications.
  • Azide Functionality: Diphenylphosphoryl azide’s azide group enables click chemistry, distinguishing it from this compound’s hydrazine moiety .

Toxicological Profiles

Comparative Toxicity Data

Compound Acute Toxicity (LD₅₀, Oral Rat) Carcinogenicity (IARC Classification) Key Health Effects References
1,2-Diphenylhydrazine 1,250 mg/kg Not classified (limited evidence) Hemolytic anemia, hepatic necrosis; suspected bladder carcinogen in rodents
Phenylhydrazine 188 mg/kg Group 3 (Not classifiable) Hemolysis, methemoglobinemia, liver damage
Diphenylphosphate 1,600 mg/kg Not evaluated Irritant to respiratory tract; no systemic toxicity reported

Key Observations :

  • Hydrazine Derivatives : Both 1,2-diphenylhydrazine and phenylhydrazine exhibit hematotoxicity, likely due to redox cycling of the hydrazine group .
  • Phosphoryl/Azide Compounds: Diphenylphosphoryl azide’s azide group poses explosion risks under heat, whereas this compound’s stability remains uncharacterized .

Industrial Uses

  • 1,2-Diphenylhydrazine: Limited to niche applications due to toxicity; used in azo dye synthesis .
  • Diphenylphosphoryl Azide : Critical in peptide synthesis and polymer chemistry .
  • Diphenyl Phosphate : Flame retardant in plastics and textiles; superior thermal stability .

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